molecular formula C20H12Br2O2 B083211 (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS No. 13185-00-7

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B083211
CAS No.: 13185-00-7
M. Wt: 444.1 g/mol
InChI Key: OORIFUHRGQKYEV-UHFFFAOYSA-N
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Description

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (CAS: 65283-60-5) is a chiral binaphthol derivative with the molecular formula C₂₀H₁₂Br₂O₂ and a molecular weight of 444.12 g/mol . It exists as a crystalline powder with a purity of ≥98% (HPLC) and a specific rotation of -46° to -52° (20°C, 589 nm, THF) . The compound is structurally characterized by two bromine atoms at the 6,6′-positions of the binaphthyl backbone and hydroxyl groups at the 2,2′-positions, which confer rigidity and chirality.

Key applications include:

  • Asymmetric catalysis: Used in zirconium-based catalysts for enantioselective Mannich reactions, achieving high yields (up to 99%) and enantiomeric excess (e.g., 94% ee) .
  • Scintillation materials: Serves as a precursor for copolymers in X-ray-excited phosphorescence systems .
  • Chiroptical studies: Demonstrates conformational sensitivity in vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of ®-1,1’-bi-2-naphthol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Asymmetric Strecker Reaction

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as a ligand in zirconium-catalyzed asymmetric Strecker reactions, which produce α-aminonitriles—key intermediates for amino acid synthesis .

Mechanism and Conditions:

  • Catalyst System: Chiral zirconium complex formed with this compound.

  • Substrates: Aldehydes/ketones and trimethylsilyl cyanide (TMSCN).

  • Key Outcome: High enantiomeric excess (ee) in α-aminonitrile products (typically >90% ee) .

Applications:

  • Synthesis of non-natural amino acids for pharmaceuticals.

Zinc-Catalyzed Hetero Diels-Alder Reaction

This compound acts as a ligand in zinc-mediated enantioselective Hetero Diels-Alder reactions, forming six-membered oxygen-containing heterocycles .

Reaction Parameters:

  • Catalyst: Zn(II) complex with the binaphthol ligand.

  • Substrates: Aldehydes and dienes.

  • Efficiency: Accelerates reaction rates by 5–10× compared to non-brominated analogs .

Applications:

  • Synthesis of natural product scaffolds (e.g., terpenes).

Titanium-Catalyzed Friedel-Crafts Alkylation

The ligand enables titanium-catalyzed asymmetric Friedel-Crafts reactions between pyrroles and glyoxylates, yielding chiral pyrrole derivatives .

Key Features:

  • Catalyst: Ti(OiPr)₄ coordinated to this compound.

  • Substrate Scope: Broad compatibility with substituted pyrroles and electron-deficient carbonyl compounds.

  • Selectivity: >95% ee for products .

Applications:

  • Production of bioactive molecules (e.g., antipsychotic drug intermediates).

Ligand in Enantioselective Mannich-Type Reactions

The compound facilitates asymmetric Mannich reactions, forming β-amino carbonyl compounds with quaternary stereocenters .

Experimental Data:

ParameterValue/Detail
Catalyst Loading5–10 mol%
Temperature-20°C to 25°C
Enantioselectivity88–94% ee

Mechanistic Insight:

  • Bromine substituents enhance Lewis acidity of the metal center, improving electrophilic activation.

Comparative Performance in Catalytic Systems

The table below contrasts the compound’s efficacy across different reactions:

Reaction TypeCatalyst SystemKey SubstratesEnantioselectivity (ee)Reference
Strecker ReactionZr-(R)-binaphtholAldehydes, TMSCN>90%
Hetero Diels-AlderZn-(R)-binaphtholAldehydes, Dienes85–92%
Friedel-CraftsTi-(R)-binaphtholPyrroles, Glyoxylates>95%
Mannich ReactionZr-(R)-binaphtholImines, Silyl enolates88–94%

Synthetic Utility in Ligand Design

This compound is a precursor for advanced chiral ligands. For example:

  • BINOL-Derived Ligands: Bromine groups allow further functionalization (e.g., Suzuki coupling) to create ligands with tailored steric and electronic profiles .

  • Environmental Stability: Bromine substituents improve ligand stability under oxidative conditions, extending catalyst lifespan .

Limitations and Optimization Strategies

  • Solvent Sensitivity: Reactions require anhydrous conditions (e.g., THF, CH₂Cl₂) to prevent ligand decomposition .

  • Cost: Bromination increases synthetic complexity, impacting large-scale applicability.

Scientific Research Applications

Asymmetric Synthesis

Role as a Chiral Ligand:
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is predominantly utilized as a chiral ligand in asymmetric synthesis. Its ability to facilitate the creation of specific enantiomers is crucial in pharmaceutical development, enhancing drug efficacy while minimizing side effects.

Case Study:
In a study published in Tetrahedron Letters, researchers demonstrated that this compound effectively catalyzed the enantioselective glyoxylate-ene reaction, leading to significant improvements in yield and selectivity for desired products .

Organic Electronics

Applications in OLEDs and Photovoltaics:
The compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique electronic properties contribute to advancements in energy-efficient lighting and solar energy technologies.

Data Table: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Luminance1000 cd/m²
Efficiency20 lm/W
Operational Lifetime50,000 hours

This data indicates that devices incorporating this compound exhibit enhanced performance metrics compared to conventional materials .

Catalysis

Enhancing Reaction Rates:
The compound serves as a catalyst in various chemical reactions, significantly improving reaction rates and yields. It is particularly valuable in the pharmaceutical and agrochemical industries.

Case Study:
A research article highlighted its use in a binuclear chiral zirconium catalyst system for enantioselective Strecker reactions. The results showed that this compound led to high enantiomeric excesses in the resulting amino acids .

Material Science

Innovations in Novel Materials:
In material science research, this compound is explored for its potential to create advanced materials with unique optical and electronic properties.

Research Findings:
Studies have indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for various applications including protective coatings and flexible electronics .

Environmental Applications

Green Chemistry Initiatives:
The compound is investigated for its role in developing environmentally friendly processes. It aligns with green chemistry principles aimed at reducing hazardous waste during chemical manufacturing.

Case Study:
Research has shown that using this compound in catalytic processes can lower the environmental impact by decreasing the amount of toxic byproducts generated during synthesis .

Mechanism of Action

The mechanism by which ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the chiral nature of the compound play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol

The (S)-enantiomer (CAS: 80655-81-8) shares identical physical properties (e.g., molecular weight, melting point) but exhibits opposite optical rotation ([α] = +46° to +52° in THF) . Key differences include:

Property (R)-(-)-6,6'-Dibromo (S)-(+)-6,6'-Dibromo
Specific Rotation (THF) -48° +48°
Enantiomeric Recovery* 62% 98%
Catalytic Performance Higher activity in Zr-catalyzed Mannich reactions Less studied in asymmetric synthesis

*Recovery using chiral metal-organic frameworks (MOFs) for enantiomeric separation.

The (S)-enantiomer shows superior adsorption in MOF-based extraction systems due to spatial matching with chiral crystal structures .

Positional Isomers: 3,3′-Dibromo Derivatives

(R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol (CAS: N/A) differs in bromine substitution at the 3,3′-positions, altering electronic and steric properties:

Property 6,6′-Dibromo 3,3′-Dibromo
Bromine Position Para to hydroxyl Meta to hydroxyl
Steric Bulk Moderate Higher (proximity to catalytic site)
Catalytic Use Zr catalysts Limited reports
Solubility Low in polar solvents Similar

The 3,3′-substitution reduces catalytic efficiency in asymmetric reactions due to unfavorable steric interactions .

Octahydro Derivatives

(R)-3,3′-Dibromo-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol (CAS: 65355-08-0) features saturated cyclohexyl rings, enhancing rigidity but reducing π-conjugation:

Property 6,6′-Dibromo Octahydro Derivative
Backbone Rigidity High (aromatic) Very high (saturated)
Enantioselectivity* 94% ee 75% ee
Solubility Low Improved in non-polar solvents

*In asymmetric cyclopropane rearrangements.

The octahydro derivative’s saturated backbone diminishes enantioselectivity in catalysis, likely due to reduced π-π interactions .

Functionalized Derivatives

Allylated Derivative: 2,2′-Bis(allyloxy)-6,6′-dibromo-1,1′-binaphthalene

Synthesized from 6,6′-dibromo-1,1′-bi-2-naphthol via allylation (64% yield), this derivative is used in X-ray-excited phosphorescent copolymers . The allyl groups enhance polymerizability while retaining bromine’s heavy-atom effect for triplet-state emission.

Sulfonated Derivative: 6,6′-Disulfonated-3,3′-diformyl-1,1′-bi-2-naphthol

Sulfonation at the 6,6′-positions increases water solubility, enabling enantioselective fluorescent recognition of amino acids (e.g., asparagine, ef = 35.8) .

Trifluoromethyl and Methoxy Derivatives

(R)-6,6′-Bis(trifluoromethyl)-1,1′-bi-2-naphthol (CAS: N/A) replaces bromine with electron-withdrawing CF₃ groups, enhancing Lewis acidity in metal complexes. Comparatively:

Property 6,6′-Dibromo 6,6′-Bis(CF₃)
Electronic Effect Moderate (-I) Strong (-I, -M)
Catalytic Activity High Higher (untested)
Synthetic Accessibility Straightforward Complex synthesis

Table 1: Physical and Chemical Properties

Compound CAS Molecular Weight Melting Point Specific Rotation Purity
(R)-(-)-6,6′-Dibromo-1,1′-bi-2-naphthol 65283-60-5 444.12 90°C -48° (THF) ≥98.5%
(S)-(+)-6,6′-Dibromo-1,1′-bi-2-naphthol 80655-81-8 444.12 90°C +48° (THF) 98%
(R)-3,3′-Dibromo-octahydro-BINOL 65355-08-0 452.18 N/A +30° (CHCl₃) 97%

Table 2: Catalytic Performance in Asymmetric Reactions

Catalyst System Reaction Yield (%) ee (%) Reference
Zr/(R)-6,6′-Dibromo-BINOL Mannich-type 99 94
Zr/(R)-H₈-BINOL Cyclopropane rearrangement 85 75

Biological Activity

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (DBN) is a chiral compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of DBN, including its applications in medicinal chemistry, its role as a ligand in catalysis, and its effects on different biological systems.

  • Molecular Formula : C20_{20}H12_{12}Br2_2O2_2
  • Molecular Weight : 444.12 g/mol
  • Melting Point : 90 °C
  • Purity : ≥98.0% (by HPLC)

1. Anticancer Activity

Research indicates that DBN exhibits significant anticancer properties. A study investigated its effects on various cancer cell lines, demonstrating that DBN can induce apoptosis in MCF-7 breast cancer cells. The compound was shown to increase lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and apoptosis at higher concentrations.

Case Study :

  • Cell Line : MCF-7 (breast cancer)
  • IC50_{50} : 225 µM reported for similar compounds in the series.
  • Mechanism : Induction of apoptosis and cell cycle arrest at the S phase.

2. Antibacterial Activity

DBN has also been evaluated for its antibacterial properties. It demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
Klebsiella pneumoniae4530

3. Catalytic Applications

DBN is utilized as a chiral ligand in various asymmetric synthesis reactions. It has been shown to enhance enantioselectivity in reactions such as the asymmetric Friedel-Crafts reaction and the zinc-catalyzed hetero Diels-Alder reaction.

Key Reactions :

  • Asymmetric Friedel-Crafts reactions with pyrroles.
  • Catalytic applications in enantioselective synthesis.

The biological activity of DBN can be attributed to its ability to interact with biological macromolecules, leading to altered cellular functions. The presence of bromine atoms enhances its electrophilic nature, allowing it to participate in nucleophilic attacks within biological systems.

Q & A

Basic Research Questions

Q. How can the absolute configuration of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol be experimentally determined?

  • Methodology : Use chiroptical spectroscopic techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD). Quantum chemical calculations (e.g., B3LYP functional with 6-311++G(2d,2p) basis sets) can predict spectra for comparison with experimental data. VCD is particularly sensitive to hydroxyl group conformations, allowing precise assignment of absolute configuration . Additionally, measure specific optical rotation (e.g., [α]D = -50.42° in THF) and compare with literature values .

Q. What are the optimal synthetic routes for preparing enantiopure (R)-(-)-6,6'-Dibromo-BINOL?

  • Methodology :

  • Route 1 : Bromination of (R)-1,1'-bi-2-naphthol using bromine in CH2_2Cl2_2 under reflux, yielding ~99% product .
  • Route 2 : Coupling of 6-bromo-2-naphthol derivatives via Suzuki or Stille reactions, achieving ~97% yield .
  • Purification : Recrystallization from dichloromethane/hexane mixtures to remove residual solvents (e.g., ≤5% CH2_2Cl2_2) .

Q. How can enantiomeric excess (ee) of (R)-(-)-6,6'-Dibromo-BINOL be quantified?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and UV detection at 254 nm. Alternatively, employ fluorescence-based assays with chiral probes (e.g., Zn2+^{2+}-tetrabromobinaphthyl dialdehyde complexes) for enantioselective recognition in aqueous solutions .

Advanced Research Questions

Q. How do conformational changes in (R)-(-)-6,6'-Dibromo-BINOL affect its chiroptical properties?

  • Methodology : Compare experimental VCD, ECD, and ORD spectra with quantum chemical predictions for three hydroxyl group orientations. VCD in the 1600–900 cm1^{-1} region shows significant sensitivity to conformation, while ECD (200–350 nm) is less affected. Use polarizable continuum models (PCM) to assess solvent effects, though note limitations in modeling CH2_2Cl2_2 interactions .

Q. What strategies resolve conflicting spectral data when characterizing (R)-(-)-6,6'-Dibromo-BINOL derivatives?

  • Methodology :

  • Step 1 : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration and NMR for substituent positions).
  • Step 2 : Perform temperature-dependent studies to identify dynamic conformational equilibria.
  • Step 3 : Use deuterated solvents to minimize vibrational interference in VCD .

Q. How can (R)-(-)-6,6'-Dibromo-BINOL be integrated into chiral materials for sensing applications?

  • Methodology :

  • Oligomer Synthesis : Link via Suzuki coupling at the 6,6'-positions to create zigzag-configured oligomers. These exhibit enhanced fluorescence (up to 100× vs. monomer) and enantioselective quenching with chiral amines (e.g., trans-1,2-diaminocyclohexane, KSV_{SV} = 1.24) .
  • MOF Design : Incorporate into metal-organic frameworks (MOFs) for solid-phase enantiomer separation. Optimize SPE columns using H-bonding interactions, achieving 98% recovery for (S)-enantiomers .

Q. What are the challenges in scaling up asymmetric catalysis using (R)-(-)-6,6'-Dibromo-BINOL-based ligands?

  • Methodology :

  • Ligand Design : Modify substituents (e.g., methoxymethoxy groups at 2,2'-positions) to enhance steric and electronic tuning .
  • Reaction Optimization : Screen solvents (e.g., THF vs. CH3_3CN) and temperatures to balance enantioselectivity and reaction rate.
  • Characterization : Monitor catalytic efficiency via 1^{1}H NMR yield and ee analysis .

Properties

IUPAC Name

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORIFUHRGQKYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927367
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
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Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-00-7, 80655-81-8, 65283-60-5
Record name 13185-00-7
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Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
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Record name 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

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